molecular formula C16H13N3O5S B4680770 2-({[(3-Methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-({[(3-Methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B4680770
M. Wt: 359.4 g/mol
InChI Key: ZNJKLBCNAYOFLV-UHFFFAOYSA-N
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Description

2-({[(3-Methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that features a complex structure with multiple functional groups, including a nitro group, a carbonyl group, and a benzoic acid moiety

Properties

IUPAC Name

2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-8-10(6-7-13(9)19(23)24)14(20)18-16(25)17-12-5-3-2-4-11(12)15(21)22/h2-8H,1H3,(H,21,22)(H2,17,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJKLBCNAYOFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-Methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methyl-substituted aromatic compound, followed by the introduction of a carbonyl group through Friedel-Crafts acylation. The resulting intermediate can then undergo further reactions to introduce the carbamothioyl and amino groups, ultimately leading to the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-Methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-({[(3-Methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(3-Methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl and carbamothioyl groups can also participate in binding interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Shares the nitro and benzoic acid functional groups but lacks the carbamothioyl and amino groups.

    3-Methyl-4-nitroaniline: Contains the nitro and amino groups but lacks the benzoic acid moiety.

    Benzoylthiourea derivatives: Similar in having the carbonyl and carbamothioyl groups but differ in the aromatic substitution pattern.

Uniqueness

2-({[(3-Methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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